![molecular formula C13H9F13 B14297449 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene CAS No. 116087-09-3](/img/structure/B14297449.png)
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene is a unique compound characterized by its bicyclic structure and the presence of a tridecafluorohexyl group. This compound is part of the norbornene family, known for its strained ring system which imparts significant reactivity. The presence of the tridecafluorohexyl group introduces fluorine atoms, which are known for their high electronegativity and ability to influence the compound’s chemical properties.
准备方法
The synthesis of 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic olefin.
Fluorination: The introduction of the tridecafluorohexyl group can be achieved through a series of fluorination reactions. This often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the selective introduction of the fluorine atoms.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its strained ring system and fluorine atoms make it a valuable intermediate in various organic reactions.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its unique structure allows for the investigation of fluorine’s role in drug design and development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorinated polymers and coatings.
作用机制
The mechanism by which 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways: The compound may modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context.
相似化合物的比较
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Norbornene: The parent compound, norbornene, lacks the fluorinated group and has different reactivity and applications.
2-Norbornene: Another derivative with different substituents, offering varied chemical properties and uses.
Bicyclo[2.2.1]hept-2-ene derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties imparted by the tridecafluorohexyl group.
The uniqueness of 1-(Tridecafluorohexyl)bicyclo[22
属性
CAS 编号 |
116087-09-3 |
|---|---|
分子式 |
C13H9F13 |
分子量 |
412.19 g/mol |
IUPAC 名称 |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H9F13/c14-8(15,7-3-1-6(5-7)2-4-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3,6H,2,4-5H2 |
InChI 键 |
LEFSJEOLPYPKFX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC1C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


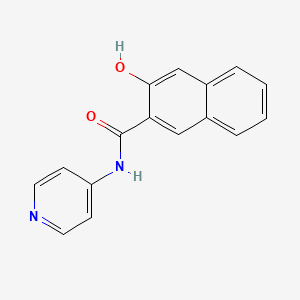
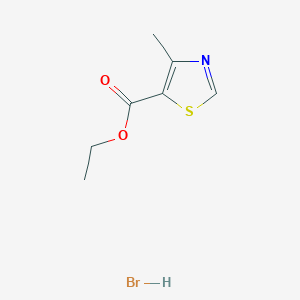
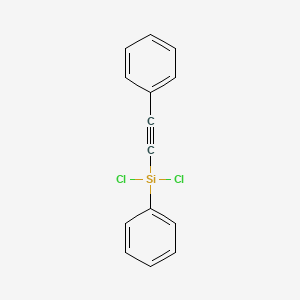
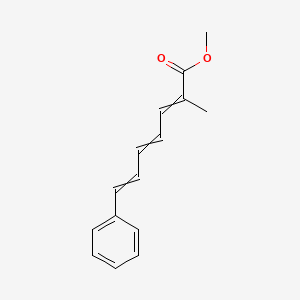
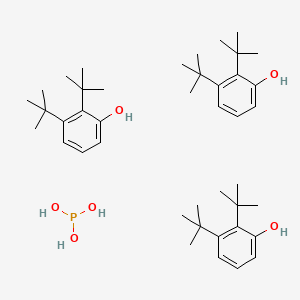
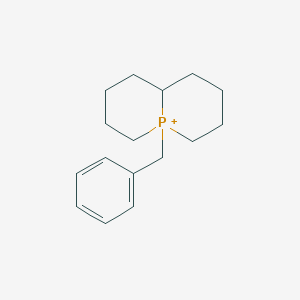
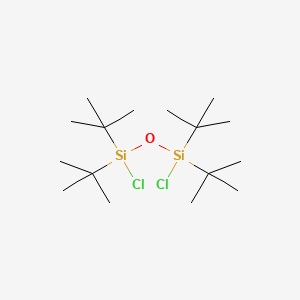
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
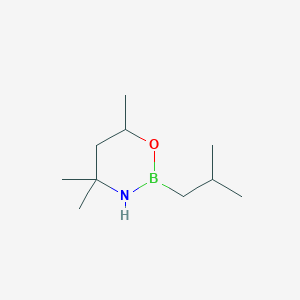

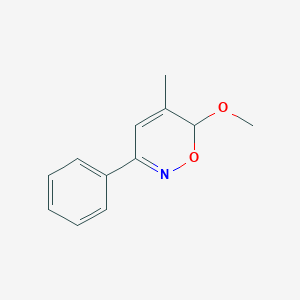
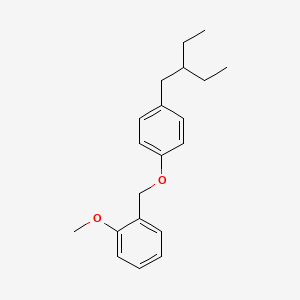
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
